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Compound of Interest

Compound Name: RS-601

Cat. No.: B12293157

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
experimental protocols for ERAS-601, a potent and selective allosteric inhibitor of SHP2, in
clinical trial settings. The information is intended to guide researchers and clinicians in the
design of future studies and the interpretation of clinical data.

Introduction to ERAS-601

ERAS-601 is an orally bioavailable small molecule inhibitor of protein tyrosine phosphatase,
non-receptor type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a non-receptor protein
tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple
receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-mitogen-activated
protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human
cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block the signaling cascade that drives
tumor cell proliferation and survival.[1] Preclinical studies have demonstrated the anti-tumor
activity of ERAS-601 in various cancer models, and it is currently being evaluated in multiple
clinical trials as both a monotherapy and in combination with other anti-cancer agents.

Dosage and Administration in Clinical Trials

ERAS-601 has been investigated in a range of doses and schedules in clinical trials, primarily
in patients with advanced solid tumors. The following tables summarize the dosing regimens
from key clinical trials.
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ble 1: ) | : :

.. . . ) Dosage and
Clinical Trial Phase Patient Population
Schedule
Dose escalation
Advanced or starting from 40 mg
FLAGSHP-1 _ _ _
Metastatic Solid BID (continuous) and
(NCT04670679)
Tumors 80 mg TIW (three
times a week)[3]
Phase 1b/2 in Advanced and 40 mg BID, 3-weeks
Chordoma 1b/2 Progressing on, 1-week off (28-day
(NCT06957327) Chordoma cycle)[4][5]

Table 2: ERAS-601 Combination Therapy Dosing
Regimens

Combinatio
. L . ERAS-601
Clinical Combinatio Patient n Agent
] Phase . Dosage and
Trial n Agent Population Dosage and
Schedule
Schedule
Advanced or 40 mg BID, 3-
) 500 mg/m?
FLAGSHP-1 Metastatic weeks on, 1- )
_ _ intravenously
(NCT046706 Cetuximab 1b Solid Tumors  week off (28- )
ever
79) (including day cycle)[3] Y
weeks[6]
Chordoma) [6]
Dose Dose
escalation to escalation to
RAS/MAPK _ _
ERAS-007 determine the  determine the
HERKULES- Pathway-
(ERK1/2 1b _ recommende  recommende
1 S Driven
inhibitor) d Phase 2 d Phase 2
Cancers ) )
dose in dose in
combination. combination.

Signaling Pathway and Mechanism of Action
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ERAS-601 targets the SHP2 protein, a critical node in the RAS/MAPK signaling pathway. The
diagram below illustrates the mechanism of action of ERAS-601.
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Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Protocols

The following are representative protocols for key pharmacodynamic assays used to evaluate
the biological activity of ERAS-601 in clinical trials.

Western Blot Analysis of Phospho-ERK1/2 (pERK1/2) in
Tumor Biopsies

This protocol describes the measurement of pERK1/2 levels in tumor tissue, a direct
downstream marker of RAS/MAPK pathway activation.
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Sample Preparation

Tumor Biopsy Collection

Snap Freezing in Liquid Nitrogen

Storage at -80°C

Tissue Homogenization in Lysis Buffer

Centrifugation to Pellet Debris

Collection of Supernatant (Protein Lysate)

Western‘ 'Blotting

Protein Quantification (e.g., BCA Assay)

SDS-PAGE

Transfer to PVDF Membrane

Blocking with 5% BSA

Primary Antibody Incubation
(anti-pERK1/2, anti-total ERK1/2)

Secondary Antibody Incubation
(HRP-conjugated)

Chemiluminescent Detection

Densitometry Analysis
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Caption: Workflow for pERK1/2 Western blot analysis in tumor biopsies.
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Materials:

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (5% BSA in TBST)

o Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit
anti-p44/42 MAPK (Erk1/2)

e Secondary antibody: HRP-linked Anti-rabbit IgG
e Chemiluminescent substrate

e Imaging system

Procedure:

o Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to
pellet cellular debris and collect the supernatant containing the protein lysate.

e Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by
size on an SDS-PAGE gel.

o Protein Transfer: Transfer the separated proteins to a PVDF membrane.
e Immunoblotting:

o Block the membrane in blocking buffer for 1 hour at room temperature.
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o Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Wash the membrane again before adding the chemiluminescent substrate.

» Detection and Analysis: Acquire the chemiluminescent signal using an imaging system.
Perform densitometry to quantify the pERK1/2 signal, normalizing to the total ERK1/2 signal.

Quantitative RT-PCR (gRT-PCR) for DUSP6 mRNA
Expression in Peripheral Blood Mononuclear Cells
(PBMCs)

This protocol outlines the measurement of DUSP6 mMRNA, a transcriptional target of the
RAS/MAPK pathway, in patient PBMCs.

Materials:

Ficoll-Paque for PBMC isolation

RNA extraction kit (e.g., RNeasy Kit)

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

gPCR master mix (e.g., TagMan Fast Advanced Master Mix)

Primers and probes for DUSP6 and a housekeeping gene (e.g., GAPDH)

Procedure:

o PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient
centrifugation.

o RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA
extraction Kit.

o cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription Kit.
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e qPCR:

o Set up the qPCR reaction with the cDNA, gPCR master mix, and primers/probes for
DUSP6 and the housekeeping gene.

o Run the gPCR reaction on a real-time PCR system.

o Data Analysis: Calculate the relative expression of DUSP6 mRNA using the AACt method,
normalizing to the expression of the housekeeping gene.

Clinical Trial Design and Endpoints

The clinical development of ERAS-601 has involved several trial designs, including dose-
escalation and expansion cohorts.

Phase 1

Dose Escalation |
(Monotherapy and Combination) .
Determine Maximum Tolerated Dose (MTD) . . e
and Recommended Dose (RD) Evaluate Safety and Tolerability Characterize Pharmacokinetics (PK)

Phase 1b/2
\4

Dose Expansion at RD

Pharmacodynamic and
Predictive Biomarker Analysis

Evaluate Preliminary Antitumor Activity
(e.g., Objective Response Rate, Duration of Response)
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Caption: A generalized clinical trial design for ERAS-601.
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Primary Objectives:

» To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended
dose (RD) of ERAS-601 as a monotherapy and in combination with other therapies.

e To characterize the pharmacokinetic (PK) profile of ERAS-601.
Secondary Objectives:

o To evaluate the preliminary anti-tumor activity of ERAS-601, including objective response
rate (ORR), duration of response (DoR), and disease control rate (DCR).

Exploratory Objectives:

» To assess the pharmacodynamic effects of ERAS-601 on the RAS/MAPK pathway through
biomarker analysis (e.g., pPERK1/2, DUSP6).

» To identify potential predictive biomarkers of response to ERAS-601.

These application notes and protocols are intended to serve as a guide for the clinical
development and investigation of ERAS-601. Adherence to specific clinical trial protocols and
regulatory guidelines is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ERAS-601 in
Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12293157#eras-601-dosage-and-administration-in-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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